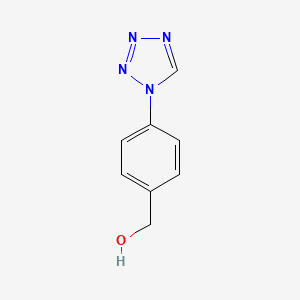
(4-(1H-tetrazol-1-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1H-tetrazol-1-yl)phenyl)methanol is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-tetrazol-1-yl)phenyl)methanol typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment to the Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction.
Introduction of the Methanol Moiety: Finally, the phenyl group is functionalized with a methanol group through a reduction reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
(4-(1H-tetrazol-1-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed
Oxidation: Formation of (4-(1H-tetrazol-1-yl)phenyl)aldehyde or (4-(1H-tetrazol-1-yl)phenyl)carboxylic acid.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-(1H-tetrazol-1-yl)phenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biology: It is studied for its interactions with biological molecules and potential biological activities.
Industry: The compound is used in the synthesis of various industrial chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (4-(1H-tetrazol-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes or receptors, leading to various biological effects. The phenyl and methanol groups may also contribute to its overall activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Methyl-1H-tetrazol-5-yl)(phenyl)methanone
- (2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methanol
- (2-Butyl-4-chloro-1-[[2’-(2-triphenylmethyl)-2H-tetrazol-5-yl]biphenyl-4-yl]methyl-1H-imidazol-5-yl)methanol
Uniqueness
(4-(1H-tetrazol-1-yl)phenyl)methanol is unique due to its specific structural arrangement, which combines a tetrazole ring with a phenyl group and a methanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H8N4O |
|---|---|
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
[4-(tetrazol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C8H8N4O/c13-5-7-1-3-8(4-2-7)12-6-9-10-11-12/h1-4,6,13H,5H2 |
Clave InChI |
BIWAMRPVQWWZLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CO)N2C=NN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13905255.png)





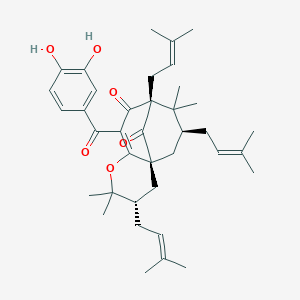
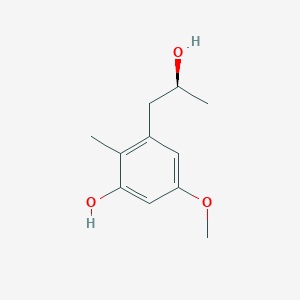
![Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13905306.png)
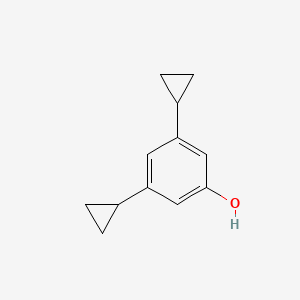
![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13905313.png)

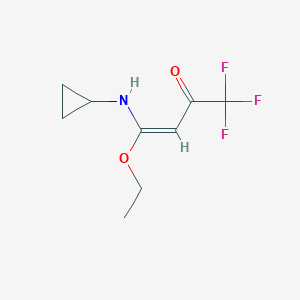
![tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13905323.png)
